4-Nitrophenylglycolic acid 4-Nitrophenylglycolic acid
Brand Name: Vulcanchem
CAS No.: 10098-39-2
VCID: VC21262852
InChI: InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)
SMILES: C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-]
Molecular Formula: C8H7NO5
Molecular Weight: 197.14 g/mol

4-Nitrophenylglycolic acid

CAS No.: 10098-39-2

Cat. No.: VC21262852

Molecular Formula: C8H7NO5

Molecular Weight: 197.14 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenylglycolic acid - 10098-39-2

Specification

CAS No. 10098-39-2
Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
IUPAC Name 2-hydroxy-2-(4-nitrophenyl)acetic acid
Standard InChI InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)
Standard InChI Key ZSMJZVLXJDNZHG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Nomenclature

4-Nitrophenylglycolic acid (CAS: 10098-39-2) is classified as a substituted mandelic acid derivative, specifically containing a nitro group at the para position of the phenyl ring. The compound has multiple synonyms in scientific literature, reflecting its structural characteristics and relationship to mandelic acid .

Common Nomenclature

The compound is referred to by several names including:

  • 4-Nitrophenylglycolic acid

  • 4-Nitromandelic acid

  • α-Hydroxy-4-nitrobenzeneacetic acid

  • HYDROXY-(4-NITRO-PHENYL)-ACETIC ACID

  • (2R)-hydroxy(4-nitrophenyl)aceticacid

  • 2-Hydroxy-2-(4-nitrophenyl)acetic acid

  • Benzeneacetic acid, α-hydroxy-4-nitro-

Structural Composition

The molecular formula of 4-nitrophenylglycolic acid is C8H7NO5 with a molecular weight of 197.14 g/mol . The structure consists of a phenyl ring with a nitro group at the para position, a hydroxyl group at the alpha carbon, and a carboxylic acid functional group.

Physical and Chemical Properties

4-Nitrophenylglycolic acid exhibits distinctive physical and chemical properties that are important for its characterization and applications in various chemical processes.

Physical Properties

Table 1: Physical Properties of 4-Nitrophenylglycolic Acid

PropertyValueReference
Molecular Weight197.14 g/mol
Density1.552 g/cm³
Boiling Point436.4°C at 760 mmHg
Flash Point197.6°C
Exact Mass197.03200
LogP1.23600
Refractive Index1.634

Chemical Reactivity

The compound possesses two key functional groups that determine its chemical reactivity:

  • The carboxylic acid group (-COOH), which can participate in esterification, amidation, and salt formation reactions

  • The hydroxyl group (-OH) on the alpha carbon, which can undergo oxidation, esterification, and etherification reactions

The nitro group at the para position of the aromatic ring contributes to the electron-withdrawing effects, influencing the acidity of the carboxylic acid group and the reactivity of the entire molecule .

Synthesis Methods

Several approaches have been documented for the synthesis of 4-nitrophenylglycolic acid and its derivatives, drawing from the broader literature on mandelic acid preparation.

Cyanation Method

One notable synthetic route involves the stereoselective cyanation of 4-nitrobenzaldehyde followed by hydrolysis. This approach is adapted from methods used for related mandelic acid derivatives, such as chloromandelic acid :

  • Cyanation of the corresponding benzaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst to yield the cyanohydrin silyl ether

  • Hydrolysis of the cyanohydrin to produce the mandelic acid derivative

  • Purification through stereospecific crystallization to enhance enantiomeric purity

The general reaction involves treating the aromatic aldehyde with TMSCN in the presence of a suitable catalyst, typically at room temperature, followed by acid-catalyzed hydrolysis.

Oxidation Methods

Alternative synthetic approaches may include the controlled oxidation of corresponding phenylethanol derivatives or specific modifications of commercially available mandelic acid precursors.

Spectroscopic Characteristics

The characterization of 4-nitrophenylglycolic acid can be accomplished through various spectroscopic techniques, providing valuable information for structure elucidation and purity assessment.

Infrared Spectroscopy

Based on structural analysis of similar mandelic acid derivatives, 4-nitrophenylglycolic acid would be expected to show characteristic absorption bands including:

  • O-H stretching vibrations (carboxylic acid and hydroxyl groups)

  • C=O stretching of the carboxylic acid group (typically in the 1714-1732 cm⁻¹ range)

  • Asymmetric and symmetric stretching vibrations of the carboxylate group

  • NO₂ symmetric and asymmetric stretching vibrations characteristic of the nitro group

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy of mandelic acid derivatives typically exhibits:

  • Aromatic proton signals in the range of 7.24-7.39 ppm

  • A singlet at approximately 4.95-4.996 ppm for the hydrogen atom of the CH(O) group

  • A singlet at approximately 4.467 ppm assignable to the hydrogen atom of the OH alcoholic group on the α-carbon

The presence of the nitro group in 4-nitrophenylglycolic acid would be expected to cause downfield shifts of aromatic proton signals compared to unsubstituted mandelic acid.

Applications and Research

4-Nitrophenylglycolic acid and related compounds have been investigated in various applications, particularly in synthetic organic chemistry and potential pharmaceutical development.

Synthetic Intermediates

The compound has utility as a synthetic intermediate in the preparation of more complex molecules. One documented application involves the synthesis of α-Hydroxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide , which has been prepared from mandelic acid and 4-nitrophenethylamine hydrochloride.

Metal Complex Formation

Based on studies of mandelic acid complexes, 4-nitrophenylglycolic acid may function as a bidentate ligand through its hydroxyl and carboxyl groups, forming five-membered rings with various metal ions. This property could be exploited in coordination chemistry and catalyst development .

Analytical Applications

Derivatives of mandelic acid, including those with substituents like nitro groups, have found applications in analytical chemistry as resolving agents for the separation of racemic mixtures and in chiral recognition systems .

ManufacturerProduct NumberDescriptionPackagingPrice (USD)
American Custom Chemicals CorporationCHM0311137HYDROXY-(4-NITRO-PHENYL)-ACETIC ACID 95.00%5MG$503.01
Alichem100983922-Hydroxy-2-(4-nitrophenyl)aceticacid1g$357
CrysdotCD121877772-Hydroxy-2-(4-nitrophenyl)aceticacid 95+%1g$433

This pricing data indicates the compound's relative scarcity and specialization in the chemical market .

Related Compounds and Derivatives

4-Nitrophenylglycolic acid belongs to a broader family of substituted mandelic acids and shares structural similarities with several compounds of interest in pharmaceutical and organic chemistry research.

Relation to Mandelic Acid

As a para-nitro derivative of mandelic acid, 4-nitrophenylglycolic acid represents one of several substituted variants being investigated for their unique properties. Mandelic acid itself has been extensively studied for its applications in dermatology, particularly in chemical peels for skin rejuvenation and acne treatment .

Glycolic Acid Connection

The "glycolic" portion of the name relates to glycolic acid, which is the simplest alpha-hydroxy acid. Unlike 4-nitrophenylglycolic acid, glycolic acid lacks the aromatic ring and nitro group but shares the alpha-hydroxy carboxylic acid structural motif. Glycolic acid has well-documented applications in dermatology and cosmetics .

Other Nitrophenyl Derivatives

The compound is structurally related to other nitrophenyl derivatives documented in the literature:

  • 4-Nitrophenyl beta-D-glucopyranosiduronic acid, which has roles as a chromogenic compound

  • 4-Nitrophenylglyoxylic acid (C8H5NO5), which differs by having a ketone group in place of the hydroxyl group

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